molecular formula C17H10Cl3NO B12044458 N-(2,4,6-Trichlorophenyl)-1-naphthamide CAS No. 618069-79-7

N-(2,4,6-Trichlorophenyl)-1-naphthamide

Cat. No.: B12044458
CAS No.: 618069-79-7
M. Wt: 350.6 g/mol
InChI Key: CQXYVAVMYSJJGT-UHFFFAOYSA-N
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Description

N-(2,4,6-Trichlorophenyl)-1-naphthamide is an organic compound characterized by the presence of a naphthalene ring bonded to an amide group, which is further substituted with a 2,4,6-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-Trichlorophenyl)-1-naphthamide typically involves the reaction of 2,4,6-trichloroaniline with 1-naphthoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-Trichlorophenyl)-1-naphthamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing trichlorophenyl group.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives, while reduction reactions can lead to the formation of dihydronaphthalene derivatives.

    Cyclization Reactions: The amide group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.

Major Products Formed

    Substitution Reactions: Formation of substituted naphthamide derivatives.

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of dihydronaphthalene derivatives.

Scientific Research Applications

N-(2,4,6-Trichlorophenyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,4,6-Trichlorophenyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-Trichlorophenyl)acetamide
  • N-(2,4,6-Trichlorophenyl)benzamide
  • N-(2,4,6-Trichlorophenyl)thiourea

Uniqueness

N-(2,4,6-Trichlorophenyl)-1-naphthamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

618069-79-7

Molecular Formula

C17H10Cl3NO

Molecular Weight

350.6 g/mol

IUPAC Name

N-(2,4,6-trichlorophenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H10Cl3NO/c18-11-8-14(19)16(15(20)9-11)21-17(22)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,21,22)

InChI Key

CQXYVAVMYSJJGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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